
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that has been studied for its potential in scientific research. This compound is also known by the chemical name, TAK-659. It is a small molecule inhibitor of Bruton's tyrosine kinase (BTK), which is an enzyme involved in the B-cell receptor signaling pathway. The B-cell receptor signaling pathway plays a crucial role in the development and progression of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In
作用机制
The mechanism of action of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves inhibition of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide. 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a cytoplasmic tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is activated and phosphorylates downstream targets, leading to activation of various signaling pathways that promote cell survival and proliferation. Inhibition of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide by TAK-659 blocks the activation of downstream targets, leading to inhibition of cell survival and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide have been studied in preclinical models. In a study by researchers at Takeda Pharmaceutical Company Limited, TAK-659 was shown to inhibit 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide activity in a dose-dependent manner in vitro. In vivo, TAK-659 was shown to inhibit tumor growth in a mouse model of CLL. The compound was also shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
The advantages of using 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide in lab experiments include its specificity for 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide and its potential as a combination therapy with other anti-cancer agents. However, limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide. One direction is to further investigate its potential as a combination therapy with other anti-cancer agents, such as venetoclax and lenalidomide. Another direction is to study its safety and efficacy in clinical trials in humans. Additionally, further studies are needed to determine its potential in other B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia.
合成方法
The synthesis of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has been described in several scientific publications. One such publication is by researchers at Takeda Pharmaceutical Company Limited, who reported the synthesis of TAK-659 in a patent application. The synthesis involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain TAK-659 in high purity.
科学研究应用
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has been studied for its potential in scientific research, particularly in the field of oncology. The compound has been shown to inhibit 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide, which is a key enzyme in the B-cell receptor signaling pathway. Inhibition of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, such as CLL and NHL. TAK-659 has also been shown to have synergistic effects with other anti-cancer agents, such as venetoclax and lenalidomide. This suggests that TAK-659 may have potential as a combination therapy for the treatment of B-cell malignancies.
属性
IUPAC Name |
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O4S/c1-2-22-15-5-4-13(12-14(15)16)23(19,20)17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJASJXUEHJCPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B5381230.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
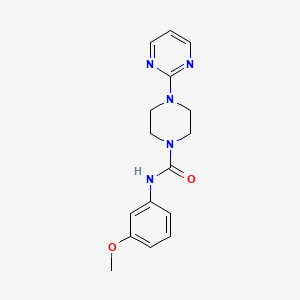
![1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol](/img/structure/B5381257.png)
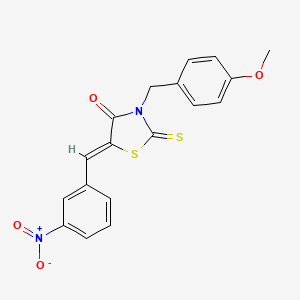
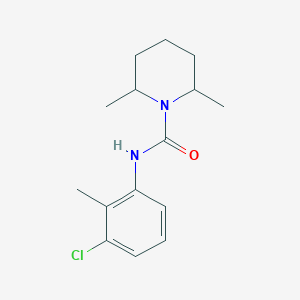
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B5381283.png)
![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)
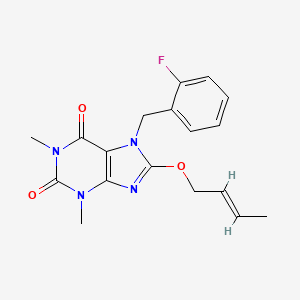

![N-ethyl-N-({3-[(4-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5381302.png)
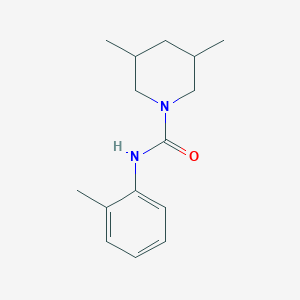
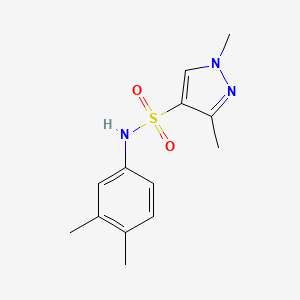
![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)